

# Why is PDD 00017273 not suitable for in vivo studies?

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## Compound of Interest

Compound Name: PDD 00017273

Cat. No.: B609878

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## Technical Support Center: PDD 00017273 Frequently Asked Questions (FAQs)

Q1: Why is the PARG inhibitor **PDD 00017273** considered unsuitable for in vivo studies?

While being a potent and selective inhibitor of Poly(ADP-ribose) Glycohydrolase (PARG) in cellular assays, **PDD 00017273** is generally not recommended for in vivo applications due to its poor metabolic stability.<sup>[1]</sup> Specifically, the compound exhibits high intrinsic clearance in human liver microsomes (HLM).<sup>[1]</sup>

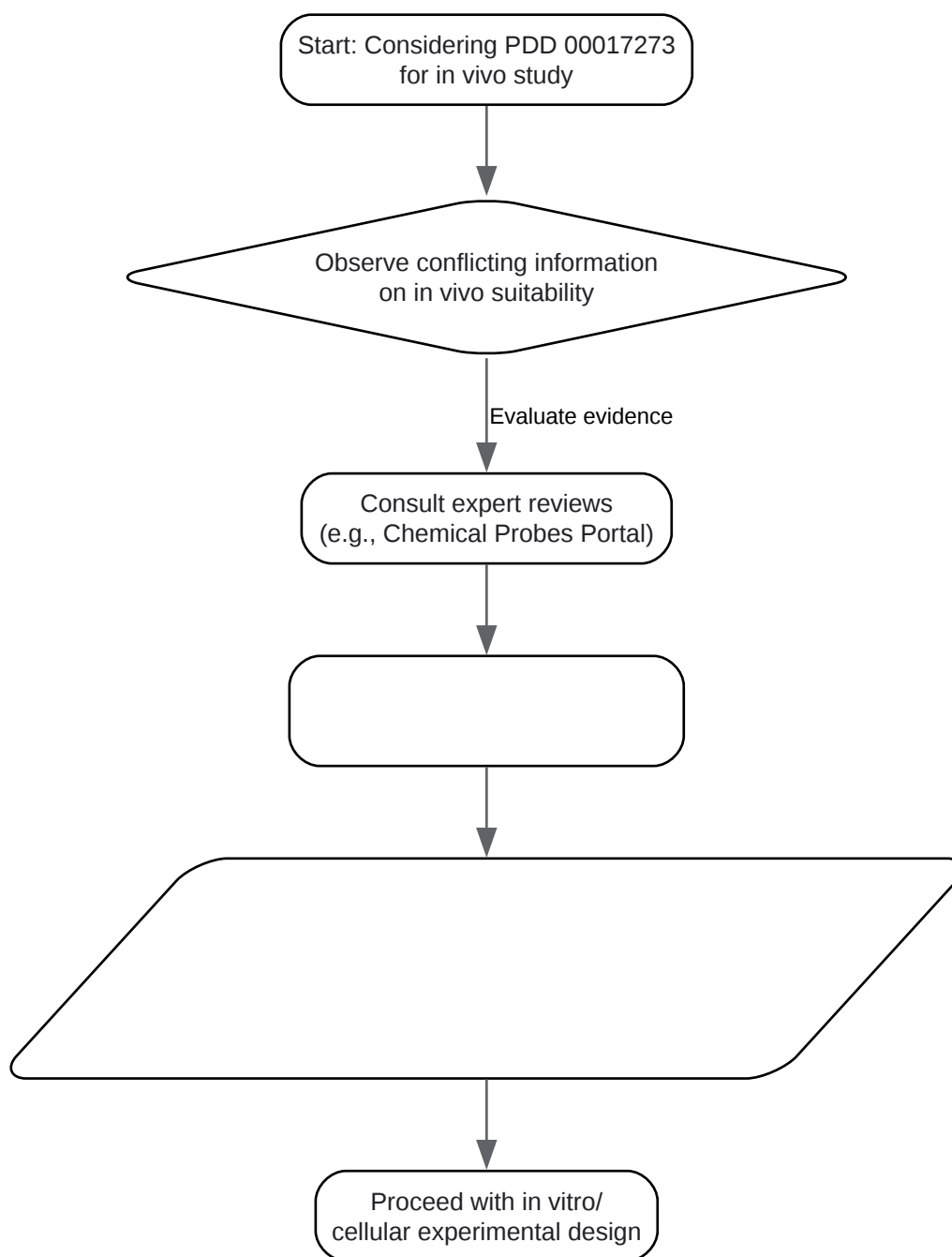
This rapid metabolism suggests that the compound would be quickly cleared from circulation in vivo, making it difficult to achieve and maintain a therapeutically relevant concentration at the target site. It is important to note that there is some conflicting information, with at least one source suggesting its suitability for in vivo studies; however, expert opinion on platforms such as the Chemical Probes Portal strongly advises against it based on its pharmacokinetic profile.<sup>[1]</sup>

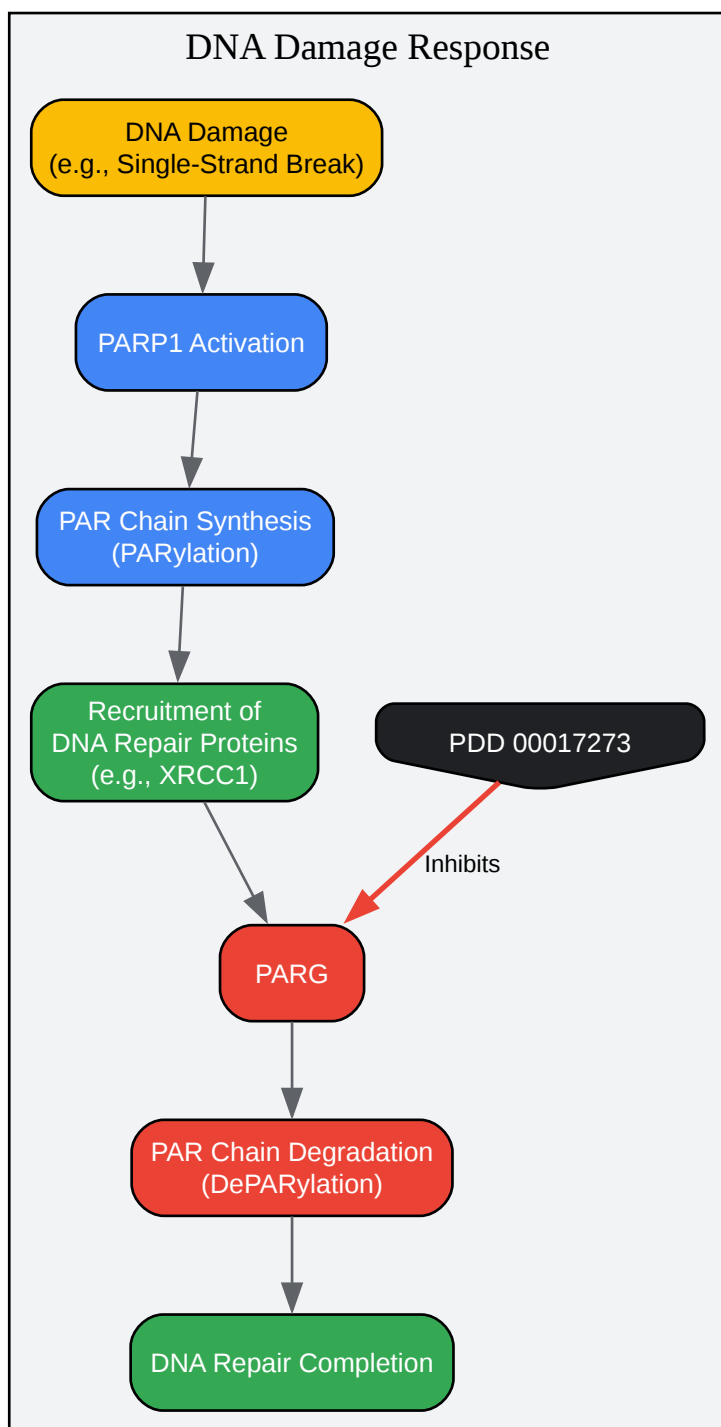
## Troubleshooting Guide

Issue: Conflicting Data on In Vivo Suitability

Researchers may encounter conflicting information regarding the suitability of **PDD 00017273** for animal studies. This guide provides a framework for making an informed decision.

## Logical Troubleshooting Flow





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## References

- 1. The Distinctive Properties of Parp and Parg as a Cancer Therapeutic Target [jscimedcentral.com]
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